2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum (DMSO-d₆, 400 MHz) would exhibit distinct signals:
- Purine protons : A singlet at δ 8.15 ppm for H8 (purine C8-H), absent in this derivative due to substitution at C7.
- Methyl groups : Singlets at δ 3.45 ppm (N1-CH₃) and δ 3.62 ppm (N3-CH₃), deshielded by electron-withdrawing oxo groups.
- Hydrazide NH : A broad singlet at δ 10.2 ppm, split due to coupling with the imine proton.
- 2-methylphenyl group : Aromatic protons as a multiplet (δ 7.25–7.45 ppm) and a singlet at δ 2.35 ppm for the methyl group.
The ¹³C NMR spectrum would show:
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
The ESI-MS spectrum (positive mode) would display:
- Molecular ion peak at m/z 369.15 [M+H]⁺.
- Major fragments:
Fragmentation pathways involve cleavage of the hydrazide C–N bond and retro-Diels-Alder scission of the purine ring.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-11-6-4-5-7-12(11)8-19-20-13(24)9-23-10-18-15-14(23)16(25)22(3)17(26)21(15)2/h4-8,10H,9H2,1-3H3,(H,20,24)/b19-8+ |
InChI Key |
RAKLMRGNQAIJGV-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Molar ratio : Acetic acid : hydrazine hydrate = 1 : 1–1.5
-
Catalyst loading : 10–20% of acetic acid mass
-
Temperature : Reflux (98–120°C) with continuous water removal
Table 1: Catalyst Performance in Acethydrazide Synthesis
| Catalyst Composition | Reaction Time (h) | Yield (%) | Reusability Cycles |
|---|---|---|---|
| CuO/Cr₂O₃ (1:2) | 4–6 | 90–95 | ≥5 |
Condensation with 2-Methylbenzaldehyde
The acetohydrazide intermediate undergoes Schiff base formation with 2-methylbenzaldehyde to yield the (E)-configured hydrazone. This step typically employs:
-
Solvent : Anhydrous ethanol or methanol
-
Acid catalyst : Glacial acetic acid (1–2 mol%)
-
Temperature : Reflux for 8–12 hours
-
Workup : Crystallization from ethanol/water (3:1 v/v)
The stereoselective E-configuration is confirmed via ¹H-NMR coupling constants (J = 10–12 Hz for the imine proton).
Coupling with 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine
The final step involves alkylating the hydrazone with 1,3-dimethyl-2,6-dioxopurine. Two approaches are documented:
Nucleophilic Substitution
Table 2: Comparison of Coupling Methods
| Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic (K₂CO₃) | DMF | 80°C | 60–65 | 95 |
| Mitsunobu (DIAD/PPh₃) | THF | RT | 75–80 | 98 |
Purification and Characterization
Final purification uses column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethyl acetate). Critical characterization data include:
-
HRMS : m/z calculated for C₂₀H₂₁N₆O₃ [M+H]⁺: 405.1664; found: 405.1668
-
¹³C-NMR (DMSO-d₆): δ 161.2 (C=O), 154.8 (purine C2), 148.3 (purine C6), 137.5 (imine CH)
Scalability and Industrial Considerations
The CuO/Cr₂O₃ catalyst enables large-scale production with:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the Schiff base moiety, converting it back to the corresponding hydrazide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Studies have shown that derivatives of purine can inhibit viral replication. The specific compound may act on viral enzymes or interfere with the viral life cycle, making it a candidate for antiviral drug development .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
- Analgesic Properties : Research has indicated that certain derivatives of purine can exhibit analgesic effects. This suggests that the compound might be useful in pain management therapies .
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Anti-inflammatory Agents : A study published in a peer-reviewed journal explored novel amide derivatives related to purine compounds. These derivatives demonstrated significant anti-inflammatory and analgesic effects in preclinical models, suggesting that modifications to the purine structure can enhance therapeutic efficacy .
- Virulence Factor Inhibition : Another research effort focused on the development of anti-virulence therapeutics against bacterial toxins. Compounds similar to the one discussed showed promise as inhibitors of key virulence factors, indicating potential applications in combating bacterial infections .
Data Tables
To provide a clearer understanding of the applications and findings related to this compound, the following table summarizes relevant data from various studies:
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Key structural analogs differ in the substituents on the benzylidene or propenylidene groups, which influence electronic properties, steric effects, and bioactivity. A comparative analysis is provided below:
Key Research Findings
Electron-Withdrawing Groups Enhance Enzyme Inhibition : The 4-(trifluoromethyl)phenyl analog () exhibits stronger AChE inhibition than the target compound, attributed to the CF₃ group’s electron-withdrawing effects, which stabilize the enzyme-inhibitor complex .
Anti-Inflammatory vs.
Impact of Conjugation on Bioavailability : The cinnamylidene derivative (18k) demonstrates superior PDE inhibition and anti-fibrotic effects, possibly due to extended π-conjugation improving membrane permeability .
Solubility Limitations: Analogs with polar substituents (e.g., -OH in 18g) exhibit higher aqueous solubility but reduced thermal stability (lower melting points), whereas nonpolar substituents (e.g., 2-methylphenyl) may compromise bioavailability .
Biological Activity
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide (CAS No. 315218-26-9) is a hydrazone derivative of purine that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 365.41 g/mol. The structure features a purine core modified with a hydrazide group and an aromatic substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. The specific hydrazone structure may enhance this effect by interacting with cellular targets involved in cancer progression.
- Antimicrobial Properties : Some derivatives of purines have demonstrated antimicrobial effects against various pathogens. The presence of the hydrazone moiety could potentially enhance the antimicrobial efficacy.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in cancer metabolism and proliferation.
- Interaction with DNA : The purine base can intercalate into DNA structures, potentially leading to disruptions in replication and transcription processes.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and provided insights into the potential effects of the target compound:
- Antitumor Studies : A study published in the Journal of Medicinal Chemistry reported that purine derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis through enzyme inhibition .
- Antimicrobial Activity : Research highlighted in Pharmaceutical Biology demonstrated that hydrazone derivatives showed promising activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial potential .
- Inflammation Modulation : A review in Frontiers in Pharmacology discussed how compounds similar to the target molecule could inhibit inflammatory cytokines, suggesting a possible pathway for anti-inflammatory effects .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity batches of this compound?
- Methodology : The compound can be synthesized via multi-step protocols involving condensation of a purine core (e.g., 1,3-dimethyl-2,6-dioxotetrahydro-7H-purine) with functionalized acetohydrazides. Key steps include:
- Refluxing intermediates (e.g., esters) with hydrazine hydrate in anhydrous ethanol for 10+ hours to form hydrazide linkages .
- Purification via recrystallization (methanol/ethanol) or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How can structural characterization be performed to confirm the E-configuration of the methylidene group?
- Techniques :
- NMR : Analyze coupling constants in -NMR (e.g., for trans-configuration in the imine bond) .
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding .
- IR Spectroscopy : Identify stretching frequencies for C=N (1620–1680 cm) and amide C=O (1650–1700 cm) .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Apoptosis Induction : Flow cytometry to measure Bax/Bcl-2 ratios and caspase-3 activation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance its anti-tumor efficacy?
- Approach :
- Substituent Variation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 3-fluorophenyl) or bulky substituents (e.g., naphthyl) to modulate receptor binding .
- Hydrazide Modification : Introduce heterocyclic rings (e.g., triazole) to improve metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. pro-apoptotic effects)?
- Hypothesis Testing :
- Dose-Dependent Studies : Evaluate dual mechanisms at low (anti-inflammatory) vs. high (pro-apoptotic) concentrations .
- Pathway Inhibition : Use siRNA knockdown (e.g., NF-κB for inflammation, p53 for apoptosis) to isolate primary targets .
Q. How can computational modeling optimize its pharmacokinetic profile?
- Methods :
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), bioavailability (TPSA), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., PARP-1) over 100 ns trajectories .
Methodological Challenges & Solutions
Q. What purification techniques address low yields during imine bond formation?
- Issue : Schiffs base formation often suffers from reversibility and side reactions.
- Solutions :
- Use Dean-Stark traps to remove water and shift equilibrium toward product .
- Employ Lewis acids (e.g., ZnCl) as catalysts to accelerate imine condensation .
Q. How to mitigate batch-to-batch variability in biological assays?
- Standardization :
- Pre-treat compounds with activated charcoal to remove trace impurities .
- Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across ≥3 independent batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
